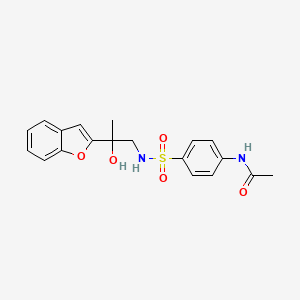

N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[2-(1-benzofuran-2-yl)-2-hydroxypropyl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-13(22)21-15-7-9-16(10-8-15)27(24,25)20-12-19(2,23)18-11-14-5-3-4-6-17(14)26-18/h3-11,20,23H,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDQTQYVYPRWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.

Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.

Acetylation: Finally, the acetamide group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides and bases such as sodium hydroxide are commonly used.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the sulfamoyl group can inhibit enzymes by mimicking natural substrates. The hydroxypropyl group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Benzofuran Derivatives: Compounds such as psoralen and angelicin share the benzofuran core and exhibit similar biological activities.

Sulfamoyl Derivatives: Compounds like sulfamethoxazole contain the sulfamoyl group and are known for their antibacterial properties.

Acetamide Derivatives: Compounds such as paracetamol contain the acetamide group and are widely used as analgesics.

Uniqueness

N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Biological Activity

N-(4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies and sources.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This indicates the presence of an acetamide functional group, a sulfamoyl group, and a hydroxyl substituent, all of which contribute to its biological properties.

Synthesis

The synthesis of this compound involves several steps, including the formation of the benzofuran core and subsequent modifications to introduce the sulfamoyl and acetamide functionalities. A typical synthetic route might include:

- Formation of Benzofuran : Starting from appropriate precursors, benzofuran can be synthesized through cyclization reactions.

- Introduction of Hydroxypropyl Group : This can be achieved using alkylation methods.

- Sulfamoylation : The introduction of the sulfamoyl group typically involves reacting the amine with sulfonyl chloride.

- Final Acetylation : The final step involves acetylating the amine to yield the target compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. For instance:

- Fusarium oxysporum : In vitro assays have shown that certain derivatives exhibit significant antifungal activity, with IC50 values indicating effective inhibition of fungal growth (e.g., IC50 = 0.42 mM for specific analogs) .

- Bacterial Strains : Preliminary results indicate limited antibacterial activity against common pathogens such as Agrobacterium tumefaciens and Pectobacterium carotovorum, suggesting that further modifications may enhance efficacy .

The proposed mechanism for the biological activity of this compound involves interaction with cellular targets that disrupt essential cellular processes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth.

- Disruption of Membrane Integrity : Some studies suggest that compounds with similar structures can compromise bacterial membranes, leading to cell lysis.

Case Studies

- Case Study on Antifungal Activity :

- Case Study on Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.